molecular formula C12H17N3O4 B13200449 2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid

2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13200449
M. Wt: 267.28 g/mol
InChI Key: HGVLAGUVEOOMCC-UHFFFAOYSA-N
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Description

2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The choice of solvents and reaction conditions may be optimized for efficiency and yield. For example, the use of ionic liquids has been explored for high-temperature Boc deprotection of amino acids and peptides .

Chemical Reactions Analysis

Types of Reactions

2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID involves the protection of amine groups, which prevents unwanted side reactions during chemical transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID is unique due to its specific structure, which combines the Boc-protected amine with a pyrimidine ring. This combination allows for specific interactions and applications in various fields of research.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-7(15-11(18)19-12(2,3)4)9-13-5-8(6-14-9)10(16)17/h5-7H,1-4H3,(H,15,18)(H,16,17)

InChI Key

HGVLAGUVEOOMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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